3-Chloro-6-methylpicolinonitrile
Overview
Description
3-Chloro-6-methylpicolinonitrile is a chemical compound with the molecular formula C7H5ClN2 . It is also known by other names such as 6-chloro-3-methylpyridin-2-carbonitrile .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H5ClN2 . For a more detailed structural analysis, it would be beneficial to refer to a dedicated chemical database or resource.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 152.58 . For more detailed physical and chemical properties, it would be best to refer to a dedicated chemical database or resource.Scientific Research Applications
Synthesis and Chemical Transformations
3-Chloro-6-methylpicolinonitrile serves as a pivotal intermediate in the synthesis of various heterocyclic compounds and has been employed in a range of chemical transformations. For example, it has been used in the synthesis of novel quinoline derivatives with potential antibacterial and anticancer properties, highlighting its utility in the development of new pharmaceuticals. These compounds were synthesized via a two-step protocol from 2-chloroquinoline-3-carbaldehyde, demonstrating the adaptability of this compound in facilitating complex chemical reactions (Bondock & Gieman, 2015).
Photodynamic Therapy Applications
Research has also explored the use of derivatives of this compound in photodynamic therapy (PDT) for cancer treatment. A novel chloro[2,9,16(2,9,17)-trikis-4-(N-methylpyridyloxy)]subphthalocyaninnato boron(III) iodide was synthesized using a process that begins with the cyclotrimerization of 4-(4-pyridyloxy)phthalonitrile, a compound related to this compound. This study demonstrated the potential of these compounds in photodynamically inactivating bacterial cells, suggesting their utility in antimicrobial treatments and possibly in targeting cancer cells (Spesia & Durantini, 2008).
Energy Conversion and Photochemistry
Furthermore, derivatives of this compound have been investigated for their photochromic properties and energy conversion applications. The photochromic behavior of ruthenium complexes containing 6-methyl-2-pyridinecarboxylate (a derivative of this compound) was studied, revealing insights into the mechanism of S-to-O isomerization triggered by MLCT (metal-to-ligand charge transfer) excitation. These findings have implications for the development of new materials for energy conversion and storage technologies, showcasing the broader applicability of this compound derivatives in materials science (Rachford, Petersen, & Rack, 2006).
Safety and Hazards
The safety information available indicates that 3-Chloro-6-methylpicolinonitrile may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for 3-Chloro-6-methylpicolinonitrile are not mentioned in the resources I have, it’s worth noting that similar compounds, such as 3-chloro-6-pyrazolyl-picolinate derivatives, have been studied as potential lead structures for the discovery of novel synthetic auxin herbicides . This suggests potential future research directions in the field of herbicide development.
Properties
IUPAC Name |
3-chloro-6-methylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFVBZUDHAIMSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720872 | |
Record name | 3-Chloro-6-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00720872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894074-81-8 | |
Record name | 3-Chloro-6-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00720872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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